(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine

Coordination Chemistry Organometallic Catalysis Tridentate Ligands

This heterocyclic primary amine (C9H10N4, MW 174.20) is uniquely configured for tridentate metal coordination and kinase fragment-based drug discovery. Its 2-aminomethyl-6-pyrazolyl substitution on the pyridine core creates an N-donor geometry inaccessible to its 3- or 5-substituted regioisomers, directly enabling pincer-type catalytic complexes and optimal engagement with kinase ATP-binding pockets. Substituting with a positional isomer risks altered catalytic activity or abrogated target binding. The primary amine handle supports rapid derivatization via amidation, sulfonamide formation, or reductive amination for library synthesis.

Molecular Formula C9H10N4
Molecular Weight 174.207
CAS No. 1211519-25-3
Cat. No. B2542592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine
CAS1211519-25-3
Molecular FormulaC9H10N4
Molecular Weight174.207
Structural Identifiers
SMILESC1=CC(=NC(=C1)N2C=CC=N2)CN
InChIInChI=1S/C9H10N4/c10-7-8-3-1-4-9(12-8)13-6-2-5-11-13/h1-6H,7,10H2
InChIKeyCIOUYNITWBRHMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine (CAS 1211519-25-3): A Primary Amine-Functionalized N-Heterobiaryl Scaffold for Coordination Chemistry and Kinase-Targeted Fragment Elaboration


(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine (CAS 1211519-25-3) is a heterocyclic primary amine with the molecular formula C9H10N4 and a molecular weight of 174.20 g/mol, featuring a pyridine core substituted at the 2-position with an aminomethyl group and at the 6-position with an N-linked pyrazole ring . The compound's unique structural arrangement positions three nitrogen donors—the pyridine nitrogen, the pyrazole N2, and the primary amine—in a spatial configuration conducive to tridentate coordination with transition metals, while the primary amine functionality enables straightforward derivatization for medicinal chemistry applications [1]. Commercially available from multiple vendors at purity grades of 95% or 98%, this compound serves as both a versatile building block for kinase-targeted library synthesis and a ligand precursor for organometallic catalyst development [2].

Why Substituting 6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine with Positional Isomers or Related Scaffolds May Compromise Synthetic and Biological Outcomes


The substitution pattern on the pyridine core is not arbitrary; the 2-aminomethyl-6-pyrazolyl arrangement creates a specific N-donor geometry that is absent in positional isomers such as the 5-substituted analog (CAS 1211518-48-7) or the 3-substituted variant (CAS 1211518-08-9) . This spatial configuration has been demonstrated to enable tridentate coordination modes in transition metal complexes that are structurally inaccessible to regioisomers, directly impacting catalytic performance in nitrile and aldehyde syntheses [1]. Furthermore, the 6-pyrazolyl substitution orients the aminomethyl group for optimal engagement with kinase ATP-binding pockets, whereas alternative substitution patterns produce divergent exit vector trajectories that can abrogate target binding [2]. Consequently, substituting this compound with a structurally similar analog—even one sharing the same molecular formula—may yield coordination complexes with altered geometries and catalytic activities, or fragment-derived leads with compromised kinase inhibitory profiles, without additional synthetic validation.

Quantitative Comparative Evidence for 6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine Versus Closest Analogs


Tridentate N-Donor Coordination Geometry Enabled by 2-Aminomethyl-6-Pyrazolyl Substitution Pattern

The 6-(1H-pyrazol-1-yl)pyridin-2-yl)methanamine scaffold, upon further derivatization, enables a specific tridentate N,N,N-coordination mode through the pyridine nitrogen, pyrazole N2, and triazole/amine nitrogen donors. This geometry is structurally documented in nickel(II) complexes where two tridentate ligands coordinate to the central NiII ion through nitrogen atoms of the pyrazole, pyridine, and triazole groups, forming a pseudooctahedral coordination sphere [1][2]. The 5-substituted positional isomer (CAS 1211518-48-7) cannot achieve this identical tridentate binding geometry due to the altered relative positioning of the pyrazole and aminomethyl groups .

Coordination Chemistry Organometallic Catalysis Tridentate Ligands

Documented HSP90α Binding Affinity via NMR Chemical Shift Perturbation

(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine has been experimentally evaluated for binding to human HSP90α, with a measured dissociation constant (Kd) of 19,000 nM (19 µM) as determined by 2D ¹H-¹⁵N chemical shift perturbation NMR spectroscopy [1]. This weak but detectable affinity establishes the compound as a validated fragment hit for HSP90α, a critical chaperone target in oncology [2]. For context, optimized HSP90 N-terminal inhibitors in clinical development typically achieve Kd values in the low nanomolar range (<100 nM); the relatively weak affinity of this compound is consistent with its role as a fragment starting point requiring further elaboration rather than a fully optimized lead [3].

HSP90 Inhibition Cancer Chaperone Targeting Fragment-Based Drug Discovery

Primary Amine Functional Handle Enabling Straightforward Derivatization for Kinase Inhibitor Library Synthesis

The primary amine group of (6-(1H-pyrazol-1-yl)pyridin-2-yl)methanamine serves as a reactive functional handle for rapid derivatization. A specific documented transformation is the reaction with acetyl chloride to yield N-acetyl-(6-(1H-pyrazol-1-yl)pyridin-2-yl)methanamine, a validated precursor for kinase inhibitor development [1]. In contrast, the fused pyrazolo[1,5-a]pyridin-2-ylmethanamine scaffold (CAS 1187931-45-8) , while sharing a pyrazole-pyridine core, lacks the freely rotatable aminomethyl side chain due to ring fusion, resulting in a conformationally restricted primary amine with different steric and electronic properties that may alter reactivity and downstream biological profiles .

Kinase Inhibitors Medicinal Chemistry Library Synthesis

Commercial Availability with 98% Purity Specification and Documented Analytical Characterization

(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine is commercially available from multiple established chemical suppliers with a defined purity specification of 98% (HPLC) . The compound is supplied with full analytical documentation including InChI Key (CIOUYNITWBRHMC-UHFFFAOYSA-N), MDL number (MFCD16703939), calculated LogP (0.64), and pKa (8.94) [1]. In comparison, the 3-substituted positional isomer (CAS 1211518-08-9) and the 5-substituted analog (CAS 1211518-48-7) have less extensive commercial sourcing footprints and less thoroughly documented analytical characterization profiles in public vendor databases .

Chemical Procurement Quality Control Sourcing

Validated Research and Industrial Application Scenarios for 6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine


Synthesis of Tridentate N-Donor Ligands for Transition Metal Catalysis

Researchers developing transition metal catalysts for organic transformations can utilize this compound as a precursor for tridentate N,N,N-donor ligands. The 6-pyrazolyl-2-aminomethyl substitution pattern enables the construction of pincer-type coordination environments that have been crystallographically characterized in nickel(II) and copper complexes and demonstrated effective catalytic performance in nitrile and aldehyde syntheses [1][2]. This application is supported by the documented coordination geometry evidence in Section 3.1.

Fragment-Based Drug Discovery Targeting HSP90 in Oncology

Medicinal chemistry groups pursuing fragment-based approaches to HSP90 inhibition can procure this compound as a validated fragment hit with a measured Kd of 19 µM against human HSP90α [3]. This experimental binding data provides a starting point for structure-guided fragment elaboration, supported by the target engagement evidence presented in Section 3.2. The compound's weak affinity is appropriate for fragment screening follow-up rather than direct lead optimization.

Parallel Synthesis of Kinase-Targeted Compound Libraries

The primary amine functional handle enables rapid diversification through amide bond formation, sulfonamide synthesis, or reductive amination, generating libraries of derivatives for kinase inhibitor screening. As documented in patent literature, the N-acetyl derivative serves as a precursor for kinase-targeted compounds [4], and the conformational flexibility of the aminomethyl group distinguishes this scaffold from fused bicyclic analogs , as discussed in Section 3.3.

Coordination Polymer and Metal-Organic Framework (MOF) Precursor Development

The tridentate coordination capability of derivatives of this scaffold has been exploited in the synthesis of discrete metal complexes and extended coordination architectures [2]. The pseudooctahedral coordination environment observed in nickel(II) complexes derived from this scaffold suggests utility in designing metal-organic frameworks with tailored pore geometries and catalytic properties, supported by the crystallographic evidence cited in Section 3.1.

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